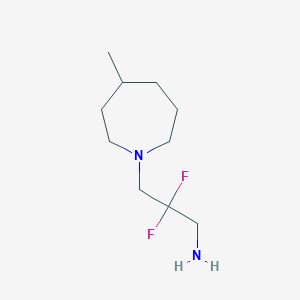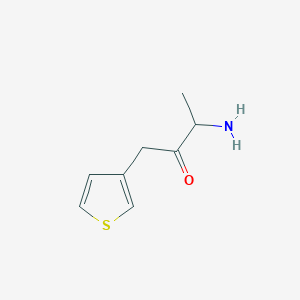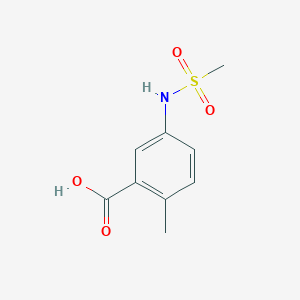![molecular formula C14H21ClO B13165923 ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 4-methylpentyl group connected through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-(chloromethyl)-4-methylpentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of benzyl alcohol attacks the chloromethyl group, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Azide or thiol-substituted benzene derivatives.
科学的研究の応用
Chemistry
In chemistry, ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various functionalized compounds.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its structural features contribute to the development of products with enhanced performance characteristics.
作用機序
The mechanism by which ({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways involved vary based on the nature of the substituents introduced during these reactions.
類似化合物との比較
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 4-methylpentyl group.
Benzyl Alcohol: Contains a hydroxyl group instead of the chloromethyl group.
4-Methylpentanol: Lacks the benzene ring and chloromethyl group.
Uniqueness
({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to the combination of its benzene ring, chloromethyl group, and 4-methylpentyl group. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC名 |
[3-(chloromethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-12(2)14(10-15)8-9-16-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
InChIキー |
OTOGFRYALVOCLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCOCC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



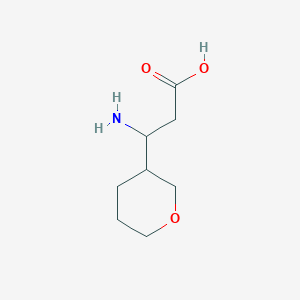
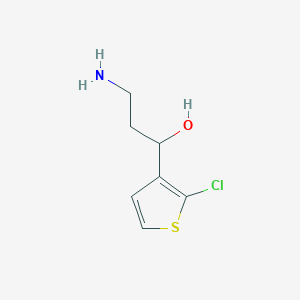
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
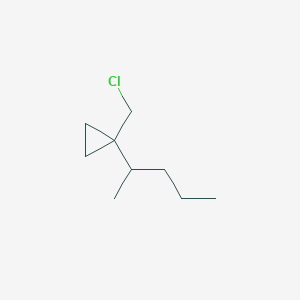
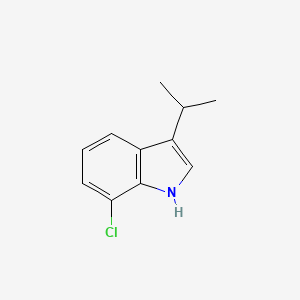
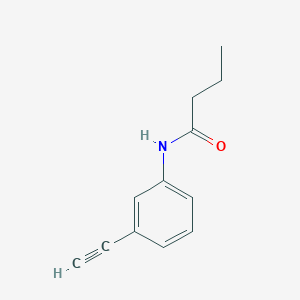
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
